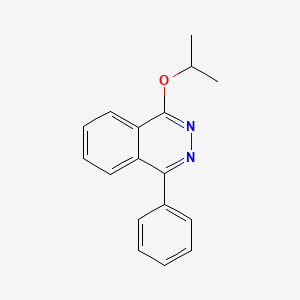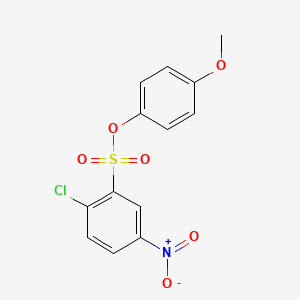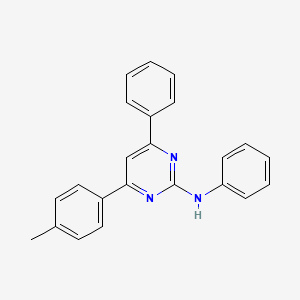
1-isopropoxy-4-phenylphthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropoxy-4-phenylphthalazine, also known as IPP, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. IPP belongs to the phthalazine family of compounds, which have been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-isopropoxy-4-phenylphthalazine is not fully understood. However, it is thought to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress in cells. It may also work by modulating the activity of certain enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-isopropoxy-4-phenylphthalazine has a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, which may help to prevent cellular damage and disease. It has also been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-isopropoxy-4-phenylphthalazine in lab experiments is that it is relatively easy to synthesize and purify. It also exhibits a range of biological activities, which makes it useful in a variety of research applications. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or processes.
Orientations Futures
There are many potential future directions for research on 1-isopropoxy-4-phenylphthalazine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to determine the exact mechanism of action and to identify specific pathways and processes that can be targeted for therapeutic purposes. Other potential future directions include exploring the use of 1-isopropoxy-4-phenylphthalazine in the treatment of cancer and other diseases, as well as investigating its potential as a tool for studying cellular signaling pathways and other biological processes.
Méthodes De Synthèse
1-isopropoxy-4-phenylphthalazine can be synthesized through a variety of methods, including the reaction of 1,2-diphenylhydrazine with isopropyl bromide in the presence of a base. Other methods involve the use of palladium-catalyzed reactions or the use of microwave-assisted synthesis.
Applications De Recherche Scientifique
1-isopropoxy-4-phenylphthalazine has been the focus of scientific research due to its potential as a therapeutic agent. Studies have shown that 1-isopropoxy-4-phenylphthalazine exhibits anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-phenyl-4-propan-2-yloxyphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12(2)20-17-15-11-7-6-10-14(15)16(18-19-17)13-8-4-3-5-9-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUUISGCLVFXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(propan-2-yloxy)phthalazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4957216.png)
![1-(4-methylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4957219.png)
![8-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4957226.png)
![N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide](/img/structure/B4957236.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4957246.png)



![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4957274.png)
![1-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B4957288.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957291.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)